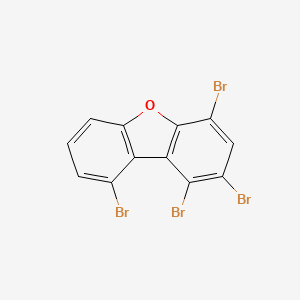

1,2,4,9-Tetrabromo-dibenzofuran

Description

Contextualization of 1,2,4,9-Tetrabromo-dibenzofuran within the Broader Class of PBDFs

This compound is a specific congener of the tetrabromodibenzofuran (T4BDF) subgroup. While extensive research has been conducted on the broader PBDF class, specific data on the 1,2,4,9-isomer are scarce in publicly available scientific literature. Therefore, much of its characterization is inferred from the behavior of other T4BDF isomers and the general properties of PBDFs. The position of the bromine atoms influences the molecule's chemical and physical properties, as well as its toxicological profile. Congeners with bromine atoms at the 2, 3, 7, and 8 positions are of particular concern due to their "dioxin-like" toxicity. This compound does not fit this specific substitution pattern, suggesting its toxicological profile may differ from the most potent PBDF congeners.

Significance of Polybrominated Dibenzofurans as Environmental Contaminants

The environmental significance of PBDFs stems from their persistence, bioaccumulative potential, and toxicity. researchgate.net They are not produced commercially but are formed as unintentional byproducts during the production and, more significantly, the thermal degradation of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs). researchgate.netnih.gov Incomplete combustion of consumer products containing these BFRs, such as electronics, plastics, and textiles, can lead to the formation and release of PBDFs into the environment. nih.gov

Once in the environment, their hydrophobic nature causes them to adsorb to soil and sediment, where they can persist for long periods. Their lipophilicity allows them to bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain.

Overview of Polybrominated Dibenzofuran (B1670420) Research Trajectories

Research on PBDFs has largely mirrored the trajectory of their chlorinated analogs, the PCDFs. Initial studies focused on their detection in environmental matrices and their formation mechanisms. A significant body of research has detailed the conversion of PBDEs to PBDFs, identifying the loss of an ortho-positioned bromine or hydrogen atom followed by ring closure as a primary pathway. acs.orgacs.org

Current and future research is increasingly focused on the toxicological assessment of individual PBDF congeners and their contribution to the total "dioxin-like" toxicity of environmental samples. The development of analytical methods to accurately identify and quantify the full range of PBDF congeners is also a key area of investigation. Furthermore, understanding the environmental fate and transport of these compounds, including their long-range atmospheric transport and deposition, remains an active area of study.

Interactive Data Tables

Below are interactive tables summarizing key information regarding Polybrominated Dibenzofurans.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H4Br4O | General |

| Molecular Weight | ~483.77 g/mol | General |

| Physical State | Solid | General |

| Solubility | Low in water, soluble in organic solvents | General |

| Congener | Toxic Equivalency Factor (TEF) | Reference |

|---|---|---|

| 2,3,7,8-Tetrabromodibenzofuran (B3055897) | 0.1 | nih.gov |

| 1,2,3,7,8-Pentabromodibenzofuran | 0.05 | nih.gov |

| 2,3,4,7,8-Pentabromodibenzofuran | 0.5 | nih.gov |

Note: A Toxic Equivalency Factor (TEF) for this compound is not established.

Structure

3D Structure

Properties

CAS No. |

617707-66-1 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

1,2,4,9-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-5-2-1-3-8-9(5)10-11(16)6(14)4-7(15)12(10)17-8/h1-4H |

InChI Key |

IMSGIHSYTWQBIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C3=C(O2)C(=CC(=C3Br)Br)Br |

Origin of Product |

United States |

Formation Pathways and Mechanistic Insights of 1,2,4,9 Tetrabromo Dibenzofuran

Thermal Formation Processes

The thermal formation of 1,2,4,9-Tetrabromo-dibenzofuran and other PBDFs is driven by high-temperature conditions, such as those found in industrial processes, waste incineration, and accidental fires involving materials treated with brominated flame retardants. nih.gov Two primary mechanisms are responsible for their formation: de novo synthesis from basic carbon structures and precursor-mediated pathways from more complex brominated molecules.

De Novo Synthesis Mechanisms of Polybrominated Dibenzofurans

De novo synthesis is defined as the formation of PBDFs from a carbon matrix in the presence of a bromine source and oxygen, rather than from a pre-existing, structurally similar precursor. nih.gov This pathway is particularly relevant in environments like municipal waste incinerators. The process is understood as a breakdown and restructuring of carbonaceous materials, such as polycyclic aromatic hydrocarbons (PAHs), soot, or other particulate organic carbon. mdpi.com

Research analogous to that on polychlorinated dibenzofurans (PCDFs) suggests that the structure of the initial carbon source can influence the specific isomers that are formed. For example, studies on PCDF formation have shown that specific PAHs can lead to characteristic isomers. mdpi.com This implies that the formation of this compound could be favored by certain carbon structures present in the reaction matrix, although specific pathways for this isomer have not been fully elucidated. The fundamental mechanism involves the breakdown of the carbon matrix, followed by bromination and the incorporation of oxygen to form the dibenzofuran (B1670420) structure.

Precursor Formation Pathways from Brominated Organic Compounds

The more extensively studied formation route for PBDFs is through the transformation of brominated organic compounds, which act as direct precursors. These reactions typically require less energy than de novo synthesis and are a major source of PBDFs.

Brominated flame retardants (BFRs) are a major class of precursors for PBDFs. nih.govresearchgate.net Their widespread use in electronics, textiles, and furniture means that thermal events like manufacturing processes, recycling, or accidental fires can lead to the generation of PBDFs. nih.gov Under conditions of thermal stress or incomplete combustion, BFRs can undergo molecular rearrangement to form the more toxic PBDFs. nih.gov

Polybrominated diphenyl ethers (PBDEs) are well-documented precursors to PBDFs. nih.gov The transformation occurs through thermal degradation (pyrolysis), where the PBDE molecule undergoes an intramolecular cyclization. nih.govacs.org The generally accepted mechanism involves the following steps:

Homolytic Cleavage : High temperatures cause the cleavage of a carbon-bromine (C-Br) bond, typically at an ortho-position (a carbon atom adjacent to the ether linkage). This creates a highly reactive aryl radical. nih.govacs.org

Intramolecular Cyclization : The newly formed radical center attacks the other aromatic ring, leading to the formation of a new ring and the characteristic furan (B31954) structure.

Elimination : This process is typically accompanied by the elimination of a bromine atom or hydrogen bromide (HBr).

The substitution pattern of the starting PBDE congener is crucial in determining the resulting PBDF isomer. For a PBDF to form, the PBDE must have at least one bromine atom at an ortho-position. Studies have shown that lower-brominated PBDEs tend to have a higher conversion rate to PBDFs, whereas higher-brominated PBDEs are more likely to break apart at the ether bond. nih.govacs.org

Table 1: PBDE to PBDF Formation Principles

| Precursor Characteristic | Influence on PBDF Formation | Research Finding |

| Bromine Position | A bromine atom at the ortho-position (C2 or C6) is required for intramolecular cyclization to occur. | The ortho C–Br bond dissociation generates aryl radicals that undergo intramolecular cyclization to form PBDFs. nih.govacs.org |

| Degree of Bromination | Lower-brominated PBDEs show a higher yield of PBDFs upon pyrolysis. | Higher-brominated PBDEs are more prone to ether bond cleavage, leading to the formation of polybromobenzenes instead of PBDFs. |

| Reaction Environment | The presence of hydrogen donors (like organic solvents or water) can compete with cyclization. | Hydrogen abstraction by the aryl radical leads to the formation of a lower-brominated PBDE, reducing the PBDF yield. nih.govacs.orgacs.org |

This table provides an interactive summary of research findings on the conversion of PBDEs to PBDFs.

Tetrabromobisphenol A (TBBPA), one of the most widely used BFRs, is also a significant precursor to PBDFs. nih.govresearchgate.net Although it is often used as a reactive flame retardant (chemically bound into a polymer), any unreacted TBBPA or its degradation during incineration or recycling can lead to PBDF formation. Like PBDEs, TBBPA can undergo thermal degradation to produce brominated phenols, which can then combine to form PBDFs. Research has highlighted that TBBPA possesses a high potential for PBDD/F formation, particularly under smouldering and pyrolysis conditions.

The formation of PBDFs can be significantly influenced by the presence of certain metals, which act as catalysts, lowering the activation energy for the reactions.

Copper (Cu) : Copper and its compounds, such as copper oxides (CuO), are well-established catalysts in the formation of both chlorinated and brominated dioxins and furans. nih.gov Copper facilitates the transfer of bromine and promotes cyclization reactions. The catalytic mechanism often involves radical generation, enhancing the degradation of BFRs and the subsequent formation of PBDFs. nih.gov

Iron (Fe) : Iron is another transition metal implicated in catalytic processes. While its role in PBDF formation is less defined than that of copper, iron oxides are known to participate in redox reactions that could facilitate the necessary chemical transformations. Studies on related processes have shown that iron doping can influence the valency and reactivity of other metals like nickel in catalytic films, suggesting its potential to affect reaction pathways in complex thermal environments. nih.govacs.org

Zinc (Zn) and Nickel (Ni) : The roles of zinc and nickel are not as extensively documented as that of copper in PBDF formation. However, as transition metals, they are known to exhibit catalytic activity in a wide range of organic reactions. ncert.nic.in Their presence in fly ash from incinerators could potentially influence PBDF formation pathways, though specific mechanisms and efficiencies are still an area of active research.

Table 2: Catalytic Influence of Metals on PBDF Formation

| Metal | Role in Formation | Mechanism of Action |

| Copper (Cu) | Confirmed Catalyst | Promotes radical formation and cyclization. Facilitates bromine transfer. nih.gov |

| Iron (Fe) | Potential Catalyst | Participates in redox cycling. Its specific role in PBDF formation requires more research. nih.gov |

| Zinc (Zn) | Potential Catalyst | General catalytic activity in organic reactions; specific role in PBDF formation is not well-defined. |

| Nickel (Ni) | Potential Catalyst | Known to catalyze various organic reactions; its specific influence on PBDF formation is an area for further study. ncert.nic.in |

This interactive table summarizes the known and potential catalytic roles of various metals in the thermal formation of PBDFs.

Municipal Waste Incineration and Flue Gas Emissions

Municipal solid waste incinerators process a heterogeneous mix of materials, some of which contain BFRs. During combustion, these BFRs can undergo transformation to form polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs. Studies have shown that the pyrolysis of polybrominated diphenyl ethers (PBDEs), a common type of BFR, can lead to the formation of PBDFs. nih.gov The specific arrangement of bromine atoms on the precursor PBDE molecule influences the resulting PBDF congener. nih.gov While direct evidence for the formation of this compound is specific, the general mechanism involves the cyclization of PBDEs at high temperatures.

The conditions within the post-combustion zone of an incinerator, particularly the temperature and the presence of catalysts like fly ash, are crucial for the formation of these compounds. Research on municipal waste incinerator fly ash has confirmed the presence of various PBDD/F congeners.

Electronic Waste (e-waste) Recycling and Dismantling Operations

Electronic waste is a significant reservoir of BFRs, which are added to plastics and circuit boards to reduce flammability. Thermal processing of e-waste, whether through formal recycling or informal burning, can lead to the generation of a wide array of brominated compounds, including PBDFs. The thermal degradation of electronic boards containing BFRs has been shown to produce polybrominated dibenzofurans. researchgate.net The decomposition of these materials releases brominated precursors that can then react to form more complex and toxic compounds like this compound. Studies on e-waste recycling facilities have detected PBDD/Fs in various environmental media, including workshop-floor dust and electronic shredder residue, indicating their formation and release during these operations. researchgate.net

Accidental Fires and Residual Matrix Presence

Accidental fires in residential or commercial buildings, as well as in vehicles, involve the uncontrolled combustion of a multitude of materials, many of which are treated with BFRs. These fires create conditions conducive to the formation of PBDD/Fs. The presence of these compounds has been documented in the residues and soot from such fires. inchem.org The incomplete combustion that characterizes accidental fires can lead to the formation of a complex mixture of partially degraded and newly synthesized compounds, including various PBDF isomers.

Photochemical Formation Pathways

In addition to thermal formation, this compound can also be formed through photochemical reactions involving the degradation of other brominated organic chemicals present in the environment.

Photolytic Degradation of Brominated Organic Chemicals

The exposure of certain brominated organic compounds to ultraviolet (UV) radiation, primarily from sunlight, can induce their degradation and transformation into other substances. This process, known as photolysis, is a recognized pathway for the formation of PBDFs from precursor compounds like PBDEs. scilit.com The energy from the UV light can cause the cleavage of chemical bonds and the rearrangement of the molecular structure, leading to the formation of the dibenzofuran ring system.

Photodegradation of Polybrominated Diphenyl Ethers Leading to PBDFs

The photodegradation of PBDEs is a key photochemical pathway for the formation of PBDFs. scilit.com Specific PBDE congeners can serve as precursors to specific PBDF isomers. For instance, the photolysis of 2,2′,4,4′,5,5′-Hexabromodiphenyl ether (BDE-153) has been shown to produce a range of lower-brominated PBDEs, including tetra-BDEs like 2,2′,4,5′-Tetrabromodiphenyl ether (BDE-49), as well as various mono- through penta-brominated dibenzofurans. researchgate.net

The transformation process involves intramolecular cyclization, often preceded by debromination. A study on the photodegradation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) on microplastics identified several reaction pathways, including debromination, hydroxylation, and the breaking of the carbon-oxygen-ether bond, which can lead to the formation of PBDFs. nih.gov The specific isomer this compound could potentially be formed from a PBDE precursor with a suitable bromine substitution pattern that facilitates cyclization to this specific arrangement.

Biosynthetic and Natural Formation Processes

Polybrominated dibenzofurans are not solely products of human industrial activity; evidence suggests they can also be formed through natural biological and environmental processes. researchgate.net These pathways are crucial for understanding the global distribution and ecological impact of these compounds. The natural formation of PBDFs can occur through various routes, including microbial biosynthesis. researchgate.net

The microbial world, particularly marine bacteria, is a significant contributor to the natural production of brominated organic compounds. While direct microbial synthesis of this compound has not been specifically documented, the fundamental biochemical mechanisms for the formation of the broader class of PBDFs are being uncovered.

Microorganisms are known to degrade complex organic molecules, and some have the capability to synthesize halogenated compounds. For instance, Staphylococcus auriculans DBF63 has been shown to degrade dibenzofuran, the parent compound of PBDFs. nih.govnih.gov This indicates that bacteria possess enzymatic machinery that can interact with the dibenzofuran structure.

The biosynthesis of brominated compounds in the marine environment is often facilitated by enzymes known as bromoperoxidases. These enzymes utilize bromide from seawater to halogenate organic precursor molecules. It is hypothesized that microbially produced brominated phenols or other aromatic precursors could undergo enzymatic coupling and cyclization reactions to form the dibenzofuran skeleton, which is then further brominated to yield various PBDF congeners.

While a definitive microbial pathway for the synthesis of this compound is yet to be elucidated, the existing knowledge of microbial metabolism of dibenzofurans and the enzymatic bromination of aromatic compounds provides a strong basis for its potential natural origin.

Beyond direct microbial synthesis, natural environmental processes can also contribute to the formation of PBDFs. These pathways often involve the transformation of other brominated compounds that are either naturally produced or anthropogenically introduced into the environment.

One of the key precursors for the environmental formation of PBDFs are polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants but also have natural sources. Environmental degradation of PBDEs, through processes such as photolysis or microbial action, can lead to the formation of PBDFs. Although specific studies on the transformation of PBDEs to this compound are scarce, the general pathway is considered a plausible source of various PBDF isomers in the environment.

The degradation of the parent compound, dibenzofuran, has been studied in various microorganisms. ethz.ch The initial step often involves a dioxygenase enzyme that attacks the aromatic rings. While these studies primarily focus on the breakdown of the molecule, the intermediate products and the enzymatic capabilities of these organisms provide insights into how dibenzofuran and its derivatives are processed in the natural world, which could include biosynthetic routes under different conditions.

Environmental Occurrence and Spatial Distribution of 1,2,4,9 Tetrabromo Dibenzofuran

Presence in Aquatic and Sedimentary Environments

PBDFs can enter aquatic environments through various pathways, including atmospheric deposition, runoff from contaminated land, and industrial and municipal effluents. Due to their hydrophobic nature, these compounds tend to have low water solubility and a high affinity for particulate matter.

There is a significant lack of data on the concentrations of 1,2,4,9-Tetrabromo-dibenzofuran in both freshwater and marine systems. Monitoring studies of PBDFs in water are challenging due to their expected low concentrations in the dissolved phase.

The table below is a placeholder to demonstrate how such data would be presented.

| Water Body Type | Location | Year of Sampling | Concentration (pg/L) |

| Freshwater | N/A | N/A | Data not available |

| Marine | N/A | N/A | Data not available |

Sediments are considered a major sink for hydrophobic organic pollutants like PBDFs. mdpi.com Once in an aquatic system, these compounds readily adsorb to suspended particles, which eventually settle and accumulate in the sediment bed. This accumulation can provide a historical record of pollution.

While studies have investigated the presence of various polychlorinated and polybrominated dibenzofurans in sediments, specific quantitative data for this compound is not documented in the reviewed scientific articles. Studies in various regions have reported on the presence of different PBDF congeners in river and marine sediments, often linking them to industrial activities and waste incineration. For example, a study in a Vietnamese craft village involved in steel recycling detected various dioxin and furan (B31954) isomers in river sediments, but did not report on this specific brominated congener. mdpi.com Similarly, studies on perfluoroalkyl substances in New Jersey have detailed their presence in sediment, but this is a different class of compounds. nih.gov

The following interactive data table illustrates the type of information that would be relevant for this section, using general categories due to the absence of specific data for this compound.

| Location | Sediment Type | Compound Class | Concentration Range (ng/kg dry weight) |

| River System | Urban/Industrial | PBDFs | Data not available for this compound |

| Marine Bay | Estuarine | PBDFs | Data not available for this compound |

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of scientific literature and environmental databases, specific research findings and quantitative data regarding the environmental presence and distribution of the chemical compound this compound are not available. Consequently, the development of a detailed article on its environmental occurrence, as per the requested structure, cannot be fulfilled at this time.

Polybrominated dibenzofurans (PBDFs), the class of chemicals to which this compound belongs, are recognized as environmental contaminants. They can be formed as unintentional byproducts in various industrial processes, including the production of brominated flame retardants and from combustion events. However, scientific investigation has predominantly focused on the more toxicologically significant isomers, particularly those with bromine atoms in the 2, 3, 7, and 8 positions of the dibenzofuran (B1670420) molecule.

Our extensive search for data on the presence of this compound in various environmental compartments yielded no specific concentration data for the following areas outlined in the initial request:

Sewage Sludge Presence: While studies on contaminants in sewage sludge are numerous, they generally report on the more common polychlorinated or polybrominated dioxins and furans, without specific quantification of the this compound isomer. nih.govjeeng.netepa.govepa.gov

Soil and Terrestrial Environment Concentrations: Similarly, soil contamination studies focus on the total toxic equivalency (TEQ) of dioxin-like compounds or a limited number of the most toxic congeners. No specific data for this compound in agricultural or industrial soils were found. oregonstate.eduhawaii.govresearchgate.net

Soil-Vegetation Transfer Mechanisms: Research into the uptake of dioxin-like compounds by plants is available, but it does not provide specific transfer factors or mechanistic studies for this compound. nih.gov

Global and Regional Distribution Patterns: Information on the long-range transport and deposition of PBDFs exists, but the detection and quantification of the 1,2,4,9-isomer in remote regions or its specific spatial distribution near anthropogenic sources have not been documented in the available literature.

Environmental Fate and Transformation Processes of 1,2,4,9 Tetrabromo Dibenzofuran

Degradation Mechanisms

Photochemical Degradation Pathways in Environmental Matrices

Photochemical degradation, driven by the energy of sunlight, is a significant process for the transformation of halogenated dibenzofurans. While specific studies on the 1,2,4,9-tetrabromo congener are limited, research on related chlorinated and brominated dibenzofurans provides insight into the likely degradation pathways. The ultraviolet (UV) component of sunlight can energize the molecule, leading to the cleavage of carbon-bromine bonds. nih.gov This process, known as photodebromination, results in the formation of lower-brominated dibenzofurans.

Studies on other polyhalogenated dibenzofurans have shown that photolysis in organic solvents or on surfaces in the presence of a hydrogen donor leads to reductive dehalogenation. nih.govnih.gov For instance, the irradiation of 2,8-dichlorodibenzofuran (B1206507) and octachlorodibenzofuran in methanol (B129727) resulted in the formation of less chlorinated dibenzofurans. nih.gov It is anticipated that 1,2,4,9-Tetrabromo-dibenzofuran would undergo a similar stepwise loss of bromine atoms. The presence of organic matter in environmental matrices, such as dissolved organic matter (DOM) in water or organic films on soil particles, can act as a hydrogen donor, facilitating this degradation process. nih.govresearchgate.net The rate and extent of photochemical degradation are influenced by factors such as the intensity of solar radiation, the presence of photosensitizers, and the nature of the environmental matrix.

Microbial Degradation and Biotransformation in Environmental Media

Microbial activity plays a critical role in the breakdown of many persistent organic pollutants. While specific data on the microbial degradation of this compound is scarce, studies on the biodegradation of the parent compound, dibenzofuran (B1670420), and other halogenated analogues suggest potential pathways.

Certain microbial strains have been shown to metabolize dibenzofuran. nih.govnih.gov For example, Staphylococcus auriculans DBF63 can utilize dibenzofuran as a sole source of carbon and energy, breaking it down into intermediates like salicylic (B10762653) acid and gentisic acid. nih.gov Some bacteria, such as Sphingomonas sp. strain XLDN2-5, can cometabolically degrade dibenzofuran in the presence of a primary carbon source like carbazole. nih.gov This process involves the action of dioxygenase enzymes that initiate the cleavage of the furan (B31954) ring. nih.gov

The presence of bromine atoms in this compound is expected to make it more resistant to microbial attack compared to the non-halogenated parent compound. However, some microorganisms have demonstrated the ability to dehalogenate brominated compounds. The biotransformation of brominated flame retardants like tetrabromobisphenol A (TBBPA) has been observed in plants, indicating that biological systems can mediate debromination and other transformations. nih.gov It is plausible that similar enzymatic processes could lead to the partial or complete debromination of this compound in microbially active environments like soil and sediment, followed by ring cleavage.

Thermal Degradation and Stability

Polychlorinated dibenzofurans (PCDFs) and their brominated counterparts (PBDFs) can be formed during the heating of various precursors. nih.gov Conversely, at sufficiently high temperatures, such as those in well-controlled incinerators, these compounds can be destroyed. The stability of the dibenzofuran nucleus, however, means that incomplete combustion can lead to the formation and release of these toxic compounds. The specific temperatures and conditions required for the complete thermal destruction of this compound would need to be determined experimentally.

Inter-Compartmental Transport and Partitioning

The movement of this compound between different environmental compartments, such as air, water, soil, and sediment, is a key aspect of its environmental fate. This transport is driven by the compound's physicochemical properties and the dynamics of the environmental systems.

Air-Surface Exchange and Volatilization

The partitioning of semi-volatile organic compounds like this compound between the gas phase and particulate matter in the atmosphere is a critical process governing its long-range transport. Studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have shown that lower-halogenated congeners tend to be more volatile and exist predominantly in the gas phase, while higher-halogenated congeners are more associated with atmospheric particles. nih.govresearchgate.net

Fugacity calculations for various PCDD/F congeners have indicated that for lower-chlorinated compounds, there is a tendency for net volatilization from soil and water surfaces into the air. nih.govresearchgate.net Given its tetrabrominated structure, this compound is likely to exhibit intermediate behavior, with a potential for both volatilization from contaminated surfaces and deposition from the atmosphere. The direction of the net flux will depend on the concentrations in the different compartments and environmental conditions such as temperature and wind speed.

Water-Sediment Exchange Dynamics

In aquatic systems, the fate of hydrophobic compounds like this compound is closely linked to partitioning between the water column and sediments. Due to its expected low aqueous solubility and high hydrophobicity, this compound will have a strong tendency to adsorb to suspended particulate matter and ultimately accumulate in the sediments.

Studies on related compounds have shown that sediments act as a major sink for polyhalogenated dibenzofurans in aquatic environments. The exchange between water and sediment is a dynamic process that includes deposition of particle-bound chemicals and resuspension of contaminated sediments. Over time, buried sediments can become a long-term reservoir of these persistent pollutants. The bioavailability of the sediment-bound this compound to benthic organisms is a key concern for potential food web transfer.

Data Tables

Table 1: Microbial Degradation of Related Compounds

| Compound | Microorganism | Degradation Products | Reference |

| Dibenzofuran | Staphylococcus auriculans DBF63 | Salicylic acid, gentisic acid | nih.gov |

| Dibenzofuran | Sphingomonas sp. strain XLDN2-5 | Cometabolized with carbazole | nih.gov |

| Tetrabromobisphenol A (TBBPA) | Pumpkin plants (biotransformation) | TBBPA MME, TBBPA DME | nih.gov |

Table 2: Air-Surface Exchange Characteristics of Related PCDD/Fs

| Compound Group | Dominant Exchange Process | Reference |

| Low-chlorinated PCDD/Fs (tetra- to hexa-) | Strong net volatilization from soil to air | nih.govresearchgate.net |

| High-chlorinated PCDD/Fs (hepta- to octa-) | Close to equilibrium for air-soil exchange | nih.govresearchgate.net |

| Most PCDD/F homologues | Net volatilization from water to air | nih.govresearchgate.net |

Soil-Water Leaching and Runoff

The potential for this compound to move from soil into groundwater through leaching or to be carried into surface water bodies via runoff is a critical aspect of its environmental fate. As a member of the polybrominated dibenzofuran (PBDF) family, its mobility is largely governed by its physicochemical properties, particularly its low water solubility and strong tendency to adsorb to soil particles.

In general, compounds with high lipophilicity and low aqueous solubility, such as tetrabromodibenzofurans, are expected to have limited leaching potential in most soil types. Their strong affinity for organic matter and clay particles within the soil matrix restricts their downward movement with percolating water. However, the extent of leaching is not solely dependent on the compound's properties but is also influenced by soil characteristics and environmental conditions.

Research on the broader category of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) suggests that their mobility in soil is generally low. Nevertheless, significant leaching could occur under specific circumstances, such as at waste disposal sites where the presence of organic solvents can enhance the solubility and mobility of these compounds. The composition of the soil, including its organic matter content, the presence of dissolved humic acids, and pH, also plays a crucial role in determining the leaching behavior of PBDD/Fs.

While specific studies on the leaching of this compound are scarce, the principles governing the movement of similar persistent organic pollutants (POPs) can provide valuable insights. For instance, the presence of organic colloids in soil water can facilitate the transport of hydrophobic compounds, a process known as "facilitated transport."

Runoff represents another significant pathway for the transport of this compound from contaminated soils into aquatic environments. Due to its strong sorption to soil particles, this compound is more likely to be transported via the erosion of contaminated soil particles during rainfall events rather than dissolving in the runoff water itself. The amount of runoff and the extent of soil erosion are influenced by factors such as rainfall intensity and duration, topography, land use, and vegetation cover.

Particle-Associated Transport

The transport of this compound in the environment is predominantly linked to its association with solid particles, including soil, sediment, and atmospheric particulate matter. This behavior is a direct consequence of its high hydrophobicity and low volatility.

Sorption to Soil and Sediment Particles:

The following table presents estimated ranges of log Koc values for different classes of brominated and chlorinated dibenzofurans, which can serve as a proxy for understanding the sorption potential of this compound.

| Compound Class | Estimated Log Koc Range |

| Tetrabromodibenzofurans | 6.0 - 7.5 |

| Pentabromodibenzofurans | 6.5 - 8.0 |

| Tetrachlorodibenzofurans | 5.5 - 7.0 |

Note: These are estimated values based on the properties of related compounds and are intended for comparative purposes. Actual values for this compound may vary.

This strong sorption has several implications for the environmental fate of the compound:

Reduced Bioavailability: Sorption to soil and sediment particles can decrease the bioavailability of this compound to organisms.

Long-Range Transport: While leaching is limited, the transport of contaminated soil particles by wind (aeolian transport) and water (fluvial transport) can lead to the widespread distribution of this compound in the environment, far from its original source.

Sediment Accumulation: In aquatic systems, this compound is likely to partition to suspended solids and ultimately accumulate in the sediment, which can act as a long-term reservoir of contamination.

Atmospheric Particle-Associated Transport:

This compound can also be released into the atmosphere, where it can exist in the vapor phase or, more commonly, adsorb to atmospheric particulate matter. The partitioning between the gas and particle phases is influenced by the compound's vapor pressure and the characteristics of the atmospheric particles. Due to its low volatility, a significant fraction of atmospheric this compound is expected to be associated with particles.

This particle-associated transport in the atmosphere allows for the long-range distribution of the compound, contributing to its presence in remote ecosystems. The deposition of these particles, through both wet (rain and snow) and dry deposition, represents a significant input of this compound to soil and water surfaces.

Bioaccumulation and Biotransformation in Ecological Systems

Bioaccumulation Potential and Mechanisms

Bioaccumulation refers to the process by which organisms absorb and retain contaminants from their environment, leading to concentrations in their tissues that are higher than in the surrounding medium. For lipophilic compounds like PBDFs, this accumulation primarily occurs in fatty tissues.

The uptake of PBDFs in aquatic environments is a critical pathway for their entry into the food web. Organisms can absorb these compounds directly from contaminated water and sediment. Studies on related polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs) in aquatic organisms like catfish and crabs have shown that sediment is a dominant route of exposure for less chlorinated congeners. nih.gov This suggests that benthic, or bottom-dwelling, organisms are particularly at risk of accumulating these contaminants.

Once absorbed, the distribution of these compounds within an organism is largely dictated by their lipophilicity. For instance, studies on other halogenated compounds have shown accumulation in lipid-rich tissues such as the liver. nih.gov Research on 2,3,7,8-tetrabromodibenzofuran (B3055897) (TeBDF) in mice demonstrated that it accumulates substantially in the liver. nih.gov While specific data for 1,2,4,9-Tetrabromo-dibenzofuran is not available, its chemical structure suggests a similar pattern of uptake and distribution in aquatic life. The number and position of bromine atoms on the dibenzofuran (B1670420) structure influence the rate and extent of bioaccumulation. nih.gov

| Organism Type | Primary Uptake Route | Key Accumulation Tissues | Influencing Factors |

| Aquatic Invertebrates (e.g., crabs, polychaetes) | Sediment, Water | Hepatopancreas, Fatty tissues | Sediment contamination levels, organism's feeding habits |

| Fish (e.g., catfish) | Water, Diet (ingestion of contaminated prey) | Liver, Adipose tissue | Lipid content of the fish, contaminant concentration in diet |

This table provides a generalized overview based on studies of related compounds due to the lack of specific data for this compound.

In terrestrial ecosystems, the bioaccumulation of PBDFs can occur through the consumption of contaminated soil, vegetation, or prey. While direct atmospheric deposition can contribute to contamination, the food chain is the primary vector for accumulation in higher-level organisms. Studies on polybrominated diphenyl ethers (PBDEs), which are structurally related to PBDFs, have shown their potential for biomagnification in terrestrial food chains, including in predatory birds and mammals. researchgate.net For example, research on frogs from an e-waste recycling site showed significant accumulation of various PBDE congeners in tissues like the brain and liver. nih.gov The elimination half-life of these compounds varied by congener, indicating that the degree of bromination affects their persistence in the body. nih.gov

Biomagnification is the process where the concentration of a contaminant increases at successively higher levels in a food chain. nih.govfrontiersin.org This occurs because the contaminant is persistent, not easily broken down or excreted, and is transferred from one trophic level to the next through consumption. As predators consume prey containing the toxin, the contaminant accumulates in their own tissues at a higher concentration.

For PBDFs and related compounds, their lipophilic nature and resistance to degradation make them prime candidates for biomagnification. Studies on marine food webs have demonstrated the trophic magnification of PBDEs. nih.govresearchgate.net For instance, research in Bohai Bay, China, found significant trophic magnification factors (TMFs) for several PBDE congeners, indicating their concentrations increased up the food web. researchgate.net Although specific TMF values for this compound are not available, the general principles of biomagnification for persistent, lipophilic compounds suggest it has the potential to magnify in food chains.

| Trophic Level | Organism Example | Expected Relative Concentration of this compound |

| Primary Producers | Phytoplankton, Algae | Low |

| Primary Consumers | Zooplankton, Small invertebrates | Moderate |

| Secondary Consumers | Small fish, Crustaceans | High |

| Tertiary Consumers | Larger predatory fish, Marine mammals, Birds | Very High |

This table illustrates the general principle of biomagnification. Specific concentrations for this compound are not available.

Biotransformation Processes in Organisms

Biotransformation is the chemical modification of substances by living organisms. These processes can either detoxify a compound, making it more water-soluble and easier to excrete, or in some cases, transform it into a more toxic metabolite.

In vertebrates, the primary enzymes responsible for metabolizing foreign compounds like PBDFs are the cytochrome P450 monooxygenases (CYPs). mdpi.com These enzymes can introduce a hydroxyl (-OH) group onto the aromatic rings of the PBDF molecule, a process known as hydroxylation. This makes the compound more polar and susceptible to further conjugation and excretion.

| Biotransformation Pathway | Description | Key Enzymes/Conditions | Potential Outcome |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | Cytochrome P450 monooxygenases (CYPs). | Increased polarity, facilitating excretion. |

| Debromination | Removal of one or more bromine atoms. | Can be enzymatic (oxidative) or microbial (reductive). | Formation of lower-brominated congeners, which may have different toxicity profiles. |

This table outlines potential biotransformation pathways for this compound based on research on related compounds.

Microbial communities, particularly those in anaerobic environments like sediments and the gut of animals, play a significant role in the biotransformation of halogenated compounds. nih.gov The gut microbiota, the diverse community of microorganisms residing in the gastrointestinal tract, can metabolize a wide range of foreign compounds. nih.govnih.gov

For polybrominated compounds, anaerobic bacteria are capable of reductive debromination. nih.govoaepublish.com This process has been observed for PBDEs, where anaerobic microorganisms in soils and sediments can remove bromine atoms, leading to the formation of less-brominated congeners. nih.gov For example, Dehalococcoides species have been identified as being capable of debrominating PBDEs. frontiersin.orgnih.gov It is plausible that the gut microbiome of various organisms could similarly transform this compound, potentially altering its toxicity and bioaccumulation potential. However, specific studies on the microbial biotransformation of this particular isomer are lacking.

In Vitro and In Vivo Biotransformation Studies

The biotransformation of 1,2,4,9-tetrabromodibenzofuran is a critical area of research for understanding its persistence and potential toxicity in ecological systems. Studies on related brominated dibenzofurans provide insights into the likely metabolic pathways for this compound, which primarily involve hydroxylation reactions.

General Metabolic Pathways for Brominated Dibenzofurans

In vivo and in vitro studies on various brominated dibenzofurans have demonstrated that a primary route of metabolism is mono-hydroxylation, a process facilitated by cytochrome P450 enzymes in the liver. nih.gov The position of the bromine atoms on the dibenzofuran structure significantly influences the rate and extent of metabolism. For instance, compounds with adjacent unsubstituted carbon atoms are generally more susceptible to metabolic transformation. nih.gov

In Vivo Studies with Related Compounds

Research on C57BL/6J mice has provided valuable data on the metabolism of several polybrominated dibenzofurans (PBDFs). While specific data for the 1,2,4,9-isomer is not available, a study on other congeners, including 2,3,8-tribromodibenzofuran (B1345176) (TrBDF) and 2,3,7,8-tetrabromodibenzofuran (TeBDF), revealed that all tested dibenzofurans were metabolized to monohydroxylated products in the liver. nih.gov The extent of this transformation was found to be a key factor in their elimination from the body. nih.gov

In these studies, the non-2,3,7,8-substituted TrBDF was rapidly metabolized and eliminated, while the 2,3,7,8-substituted compounds were more persistent. nih.gov The metabolites were identified as monohydroxylated derivatives, which were detected in the liver extracts of the exposed mice. nih.gov

In Vitro Biotransformation

In vitro metabolism studies using liver microsomes are instrumental in elucidating the specific enzymes and pathways involved in the biotransformation of xenobiotics. For brominated compounds, these studies help in identifying potential metabolites without the complexities of a whole-animal model. Liver S9 fractions, which contain both microsomal and cytosolic enzymes, can provide a more comprehensive metabolic profile. mdpi.com

Although no specific in vitro studies on 1,2,4,9-tetrabromodibenzofuran were identified in the reviewed literature, research on other benzofurans has shown that liver microsomes can effectively model the metabolic processes. For example, studies with other complex organic compounds have successfully used human and rat liver microsomes to identify hydroxylated metabolites. researchgate.net

Anticipated Metabolites of this compound

Based on the metabolic pathways observed for other brominated dibenzofurans, it is anticipated that the biotransformation of 1,2,4,9-tetrabromodibenzofuran would also yield monohydroxylated metabolites. The potential sites for hydroxylation would be the unsubstituted carbon atoms on the dibenzofuran ring.

Interactive Data Table: Hypothetical Metabolites of this compound

The following table is a hypothetical representation of potential metabolites based on research on related compounds. Specific experimental data for this compound is not currently available.

| Parent Compound | Potential Metabolite(s) | Metabolic Reaction |

| This compound | Monohydroxy-tetrabromodibenzofuran | Aromatic Hydroxylation |

| This compound | Dihydroxy-tetrabromodibenzofuran | Aromatic Hydroxylation |

Detailed research is required to isolate and identify the specific metabolites of 1,2,4,9-tetrabromodibenzofuran and to determine the precise metabolic pathways and the enzymes involved in its biotransformation.

Environmental Modeling and Predictive Research for Polybrominated Dibenzofurans

Multimedia Environmental Fate Models

Multimedia environmental fate models are essential tools for understanding the comprehensive transport and ultimate disposition of organic chemicals released into the environment. researchgate.net These models are widely utilized for chemical risk assessment, ranking chemicals for regulatory attention, and determining their potential for bioaccumulation. researchgate.net For semivolatile organic compounds (SVOCs) like PBDFs, these models provide a quantitative picture of the sources, transport mechanisms, and sinks across various environmental media. researchgate.net

Application of Fugacity Models for Environmental Partitioning

Fugacity models are a cornerstone of environmental fate modeling, particularly for substances like PBDFs. Fugacity, a concept equivalent to partial pressure, represents a chemical's "escaping tendency" from a particular phase (e.g., air, water, soil). unipd.it When the fugacities of a chemical in adjacent compartments are equal, the system is at equilibrium. unipd.it These models simplify the complex equations governing a chemical's partitioning, transport, and reaction processes. unipd.it

Fugacity-based models are categorized into different levels of complexity:

Level I: Calculates the equilibrium distribution of a fixed amount of a chemical in a closed system, with no reactions or transport processes. unipd.it

Level II: Includes degrading reactions and advective processes but still assumes equilibrium.

Level III: Represents a steady-state, non-equilibrium condition, providing a more realistic depiction of where a chemical will partition and persist. researchgate.net

Level IV: Introduces time-dependency, allowing for the simulation of a chemical's changing concentrations in response to varying emissions. researchgate.netnih.gov

For PBDFs, fugacity models are used to predict how the compound will distribute among air, water, soil, sediment, and biota. By comparing the fugacity capacity (Z-value) of each environmental compartment, scientists can predict the likely reservoirs for the compound. For instance, a study assessing 45 SVOCs, including polychlorinated dibenzofurans (PCDFs), found that for many of these pollutants, fugacity was greatest in the air, while for others like polybrominated diphenyl ethers (PBDEs), it was greatest in the sediment. sci-hub.se This indicates the medium that is likely to act as a source for transfer to other compartments. sci-hub.se

Table 1: Conceptual Fugacity Model Compartments and Parameters

| Environmental Compartment | Description | Key Partitioning Processes |

|---|---|---|

| Air | Gaseous phase and atmospheric particles. | Governed by vapor pressure and partitioning to aerosols. |

| Water | Dissolved phase and suspended particulate matter. | Influenced by water solubility and sorption to particles. |

| Soil | Solid particles, soil organic matter, water, and air in pore spaces. | Partitioning depends on soil properties and the chemical's octanol-air (Koa) and octanol-water (Kow) partition coefficients. |

| Sediment | Bottom layer of water bodies, including solid particles and pore water. | High potential for accumulation of hydrophobic compounds like PBDFs. |

| Biota | Living organisms, such as fish and invertebrates. | Accumulation is related to the organism's lipid content and the chemical's lipophilicity. |

Simulation of Environmental Transport and Distribution

Simulating the environmental transport and distribution of PBDFs is critical for understanding their global reach. Models have been developed to track the movement of these compounds on national, continental, and global scales. rsc.org Long-range atmospheric transport (LRAT) is a primary mechanism for the global distribution of POPs, including PBDFs. rsc.orginchem.org

These simulations incorporate key environmental processes:

Atmospheric Transport: Models like the Nested Exposure Model (NEM) can simulate the movement of contaminants over vast distances, accounting for advective transport. rsc.org For example, simulations of PCB-153, a similar POP, revealed that over 90% of the atmospheric burden in certain European locations was due to transport from elsewhere. rsc.org

Deposition: Chemicals are removed from the atmosphere via wet deposition (rain and snow) and dry deposition (particle settling). This process transfers pollutants from the air to soil and water bodies. ca.gov

Inter-media Transfer: Models simulate the continuous exchange of the chemical between air and water, soil and air, and water and sediment. sci-hub.se Fugacity ratios are often used to determine the direction of net diffusion between these media. sci-hub.se

Studies on related compounds show that PBDFs can be transported far from their original sources, leading to contamination in remote ecosystems. who.int The physical and chemical properties of a specific congener like 1,2,4,9-Tetrabromodibenzofuran will dictate its precise transport and distribution characteristics within these models.

Predictive Tools for Biotransformation and Bioaccumulation

Predictive tools are vital for assessing the biological fate of chemicals like 1,2,4,9-Tetrabromodibenzofuran, especially when empirical data is scarce. These tools use computational methods to estimate how a substance might be metabolized by organisms and its potential to accumulate in tissues.

Computational Models for Metabolic Pathways

Computational models can predict the likely metabolic fate of a chemical based on its molecular structure. nih.gov Metabolic pathways are series of enzyme-catalyzed reactions that convert substrates into different products. nih.gov By comparing the structure of a new compound to a database of known biochemicals and their transformations, these tools can map it to potential metabolic pathways. nih.gov

For PBDFs, a key biotransformation process is metabolism via the cytochrome P450 enzyme system. An experimental study on the metabolism of various brominated dibenzofurans in mice identified monomethoxylated derivatives as metabolites, indicating that hydroxylation followed by methylation is a potential biotransformation pathway. nih.gov Computational tools like TrackSM have shown high accuracy in associating chemical structures to their correct KEGG pathway class (93%) and individual pathway (88%). nih.gov Such models can be used to predict whether a congener like 1,2,4,9-Tetrabromodibenzofuran is likely to be persistent or undergo metabolic elimination. The susceptibility of a PBDF congener to metabolism is a key factor in its potential toxicity and persistence; rapid elimination, as seen with 1,2,7,8-TBDF in rats, is associated with lower toxicity compared to more persistent congeners. nih.gov

Prediction of Bioaccumulation and Bioconcentration Factors

Bioaccumulation refers to the buildup of a chemical in an organism from all sources of exposure (water, food, air), while bioconcentration refers specifically to uptake from water. These are quantified by the Bioaccumulation Factor (BAF) and Bioconcentration Factor (BCF), respectively. researchgate.netsfu.ca High BAF/BCF values indicate that a chemical is likely to accumulate in organisms, potentially leading to biomagnification up the food chain. ca.gov

Predictive models, often using machine learning and quantitative structure-activity relationship (QSAR) approaches, estimate BCF and BAF values. nih.gov Key molecular descriptors used in these models include:

Octanol-Water Partition Coefficient (log Kow): A measure of a chemical's lipophilicity (fat-loving nature). High log Kow values are strongly correlated with a higher potential for bioaccumulation. sfu.ca

Molecular Mass (MW): Influences the rate of diffusion across biological membranes. nih.gov

Topological Polar Surface Area (TPSA): A descriptor related to a molecule's polarity, which affects its ability to pass through membranes. nih.gov

For hydrophobic chemicals like PBDFs (generally with a log Kow > 4), dietary uptake is a significant route of exposure, making the BAF a more comprehensive measure of accumulation potential than the BCF. ca.gov

Table 2: Interpretation of Bioaccumulation Potential Based on BCF/BAF Values

| BCF / BAF Value | Bioaccumulation Potential | Regulatory Implication |

|---|---|---|

| < 1000 | Low / Negligible | Generally considered low risk for bioaccumulation. |

| 1000 - 5000 | Moderate | May trigger further assessment for persistence and toxicity. |

| > 5000 | High / Very Bioaccumulative | Considered a bioaccumulative (B) or very bioaccumulative (vB) substance under regulations like REACH, indicating high concern. |

Source: Adapted from regulatory classification criteria. researchgate.net

Source Apportionment and Emission Inventory Development

Identifying the sources of PBDFs is crucial for developing effective control strategies. suratmunicipal.gov.in PBDFs, including 1,2,4,9-Tetrabromodibenzofuran, are not produced commercially but are formed as unintentional byproducts in various thermal and industrial processes. nih.gov Source apportionment and emission inventories are the primary tools used to identify and quantify these sources. suratmunicipal.gov.insdapcd.org

An emission inventory is a comprehensive listing of air pollutant emissions from specific sources within a defined geographical area over a specific time frame. suratmunicipal.gov.incopernicus.org It is a "bottom-up" approach that involves:

Activity Data Collection: Gathering data on industrial production, fuel consumption, waste incineration rates, etc. sdapcd.orgepa.gov

Emission Factors: Using emission factors (the amount of pollutant released per unit of activity) to calculate total emissions. sdapcd.org

Source apportionment is typically a "top-down" approach that involves collecting environmental samples (e.g., air, soil, sediment) at a receptor site and using chemical analysis and statistical models (receptor models) to determine the contribution of different source types to the measured pollutant concentrations. sdapcd.orgcopernicus.org

Table 3: Potential Sources of Polybrominated Dibenzofurans (PBDFs)

| Source Category | Specific Examples | Formation Mechanism |

|---|---|---|

| Industrial Processes | Production of brominated flame retardants (BFRs) like PBDEs. nih.gov | PBDFs are formed as contaminants during the synthesis of BFRs. |

| Combustion/Incineration | Municipal and industrial waste incineration. inchem.org | Formed from precursor compounds in the presence of bromine and a catalyst at high temperatures. |

| Accidental Fires | Fires involving materials treated with BFRs, such as electronics, furniture (polyurethane foam), and textiles. inchem.orgnih.gov | Incomplete combustion of brominated organic materials. |

| Recycling Processes | Smelting and recycling of metals and plastics containing BFRs. inchem.org | Thermal stress on BFR-containing materials releases PBDFs. |

| Automotive Emissions | Exhaust from vehicles. inchem.org | Minor source, potentially from the combustion of fuel additives or the burning of oils containing brominated compounds. |

Developing accurate emission inventories for PBDFs is challenging due to the diffuse and unintentional nature of their formation. Integrating both bottom-up emission inventories and top-down source apportionment studies provides a more robust understanding of the sources contributing to environmental contamination. sdapcd.org

Future Research Directions and Critical Knowledge Gaps

Elucidation of Undiscovered Formation Pathways and Precursors

While it is known that polybrominated dibenzofurans (PBDFs), including 1,2,4,9-TeBDF, can form as unintentional byproducts during the production of brominated flame retardants and from the thermal degradation of these chemicals, specific formation pathways and precursors for this particular isomer are not well understood. inchem.org Research is needed to identify the specific chemical reactions and conditions that lead to the formation of 1,2,4,9-TeBDF. This includes investigating its potential formation from the thermal or photochemical degradation of commercial brominated flame retardant mixtures and other bromine-containing organic compounds. Identifying specific precursors is crucial for developing strategies to minimize its unintentional formation and release into the environment.

Comprehensive Isomer-Specific Environmental Monitoring and Trend Analysis

Current environmental monitoring data for PBDFs are often limited, and isomer-specific analysis, particularly for less common congeners like 1,2,4,9-TeBDF, is scarce. inchem.org Comprehensive monitoring programs are necessary to determine the occurrence, levels, and environmental trends of 1,2,4,9-TeBDF in various matrices such as air, water, soil, sediment, and biota. epa.gov Such programs should employ isomer-specific analytical methods to distinguish 1,2,4,9-TeBDF from other PBDF isomers. Long-term monitoring data would enable trend analysis, helping to assess the effectiveness of regulations on brominated flame retardants and to understand the environmental persistence and fate of this compound. inchem.org

Advanced Understanding of Biotransformation Mechanisms and Metabolite Identification

The biotransformation of 1,2,4,9-TeBDF in organisms is a critical knowledge gap. While studies on related chlorinated compounds suggest that metabolism can occur, the specific metabolic pathways for 1,2,4,9-TeBDF are largely unknown. nih.govnih.gov Research should focus on identifying the enzymes involved in its metabolism, such as the cytochrome P450 system, and characterizing the resulting metabolites. nih.gov Understanding the biotransformation of 1,2,4,9-TeBDF is essential for assessing its potential for bioaccumulation, biomagnification, and toxicity, as metabolites may be more or less toxic than the parent compound.

Development and Standardization of Analytical Methods for Emerging Congeners

The accurate and reliable quantification of emerging PBDF congeners like 1,2,4,9-TeBDF in complex environmental samples presents a significant analytical challenge. nih.govcore.ac.ukunl.edu There is a need for the development and standardization of sensitive and selective analytical methods. nih.govwiley.com This includes optimizing sample extraction and clean-up procedures and utilizing advanced analytical techniques such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). nih.govnih.govresearchgate.net The availability of certified reference materials and the establishment of standardized analytical protocols are crucial for ensuring data quality and comparability across different laboratories and monitoring studies. well-labs.comepa.gov

Refinement and Validation of Environmental Fate and Biotic Uptake Models

Environmental fate and transport models are valuable tools for predicting the distribution and behavior of chemicals in the environment. However, the accuracy of these models depends on the availability of reliable input parameters. For 1,2,4,9-TeBDF, there is a lack of empirical data on its physicochemical properties, degradation rates, and partitioning behavior. Research is needed to determine these parameters experimentally. These data can then be used to refine and validate multimedia environmental fate models and biotic uptake models to better predict the environmental transport, distribution, and bioaccumulation potential of 1,2,4,9-TeBDF. nih.gov

Q & A

Q. What are the recommended laboratory methods for synthesizing 1,2,4,9-Tetrabromo-dibenzofuran?

Synthesis typically involves bromination of dibenzofuran derivatives under controlled conditions. For example, isotopic labeling (e.g., -labeled precursors) can be used for environmental tracer studies, as seen in analogous tetrabromo-diphenyl ether synthesis . Reaction optimization requires monitoring bromine stoichiometry, temperature, and solvent selection (e.g., non-polar solvents to minimize side reactions). Purity validation via GC-MS or HPLC is critical .

Q. How can the crystal structure of this compound be resolved using X-ray diffraction?

Single-crystal X-ray diffraction is the gold standard. Key parameters include:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.

- Structure refinement : Software like SHELXL for resolving bond angles (e.g., C–Br bond lengths ~1.89–1.92 Å) and torsional distortions caused by steric hindrance from bromine substituents .

- Validation : Check R-factors (<5%) and thermal displacement parameters to confirm structural accuracy .

Q. What analytical techniques are suitable for detecting trace levels of this compound in environmental samples?

- GC-HRMS : Achieve detection limits <1 pg/L using electron capture negative ionization (ECNI) and isotopic dilution with -labeled internal standards .

- LC-MS/MS : Suitable for polar metabolites, with optimized collision energy (e.g., 20–30 eV) to fragment brominated ions (e.g., m/z 562.67 for molecular ion) .

- Quality control : Include matrix spikes and recovery tests to address matrix effects .

Advanced Research Questions

Q. How can discrepancies in kinetic data between experimental and computational models of this compound degradation be resolved?

- Experimental validation : Use stirred reactors at varying temperatures (500–950°C) to study pyrolysis/oxidation kinetics. Compare experimental rate constants (e.g., Arrhenius parameters) with density functional theory (DFT)-predicted activation energies .

- Model refinement : Incorporate steric and electronic effects of bromine substituents into kinetic mechanisms. For example, bromine’s electron-withdrawing nature alters transition-state energies in radical-mediated degradation pathways .

Q. What methodologies are effective for studying the metabolic pathways of this compound in mammalian systems?

- In vitro assays : Use hepatic microsomes (e.g., mouse S9 fractions) to identify hydroxylated metabolites via LC-QTOF-MS. Monitor cytochrome P450 isoforms (e.g., CYP1A1/2) responsible for oxidative debromination .

- In vivo tracing : Administer -labeled compound to mice; quantify tissue distribution and excretion via scintillation counting. Higher bromination correlates with slower metabolism (M/P ratio <10) due to steric hindrance .

Q. How do substituent positions influence the thermochemical stability of brominated dibenzofurans, and how can this be computationally modeled?

- Thermodynamic analysis : Measure standard molar enthalpy of formation (Δ) via combustion calorimetry. For this compound, expect Δ(gas) ≈55 kJ/mol, comparable to dibenzofuran derivatives .

- Computational modeling : Use G3(MP2)//B3LYP to calculate bond dissociation energies (BDEs). Bromine at positions 2 and 9 increases BDEs (e.g., C–Br BDE ~280 kJ/mol) due to resonance stabilization .

Data Contradiction Analysis

Q. How to address conflicting data on the environmental persistence of this compound?

- Source differentiation : Compare industrial vs. thermal formation pathways. For example, conflicting half-life data may arise from varying photolysis rates (UV vs. sunlight) or microbial degradation efficiency in soil vs. aquatic systems .

- Meta-analysis : Apply multivariate statistics to datasets from multiple studies, weighting factors like sample pH, organic carbon content, and bromine substitution patterns .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.